molecular formula C17H17ClN2OS B2595589 2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole CAS No. 867041-75-6

2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole

Cat. No. B2595589
CAS RN: 867041-75-6
M. Wt: 332.85
InChI Key: PXXMZUJCFIOCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a benzimidazole derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis and Antimicrobial Activities : The synthesis of benzimidazole derivatives, including structures similar to 2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole, has been investigated for their antibacterial and antifungal activities. These compounds show significant antimicrobial efficacy, highlighting their potential in developing new antimicrobial agents (Kaplancıklı et al., 2004).

  • Agricultural Applications : Polymeric and solid lipid nanoparticles incorporating carbendazim and tebuconazole, compounds structurally related to the target chemical, have been developed for sustained release in agricultural applications. These systems offer benefits such as enhanced stability, reduced environmental toxicity, and improved efficacy against fungal diseases in plants (Campos et al., 2015).

  • Antioxidant Activities : Benzimidazole derivatives have been synthesized and evaluated for their antioxidant activities, demonstrating significant potential in mitigating oxidative stress. This research indicates their applicability in designing antioxidant therapies (Menteşe et al., 2015).

Anticancer and Corrosion Inhibition

  • Anticancer Activity : Novel benzimidazole derivatives have been synthesized and shown to possess anticancer activity against various cancer cell lines, including HepG2 liver cancer cells. These findings open avenues for the development of new anticancer drugs (Khalifa et al., 2018).

  • Corrosion Inhibition : Benzimidazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating significant efficacy. This suggests their potential application in protecting industrial materials against corrosion (Rouifi et al., 2020).

properties

IUPAC Name

2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c18-13-6-8-14(9-7-13)21-10-3-11-22-12-17-19-15-4-1-2-5-16(15)20-17/h1-2,4-9H,3,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMZUJCFIOCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.